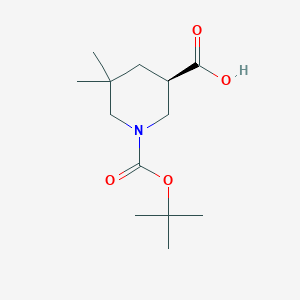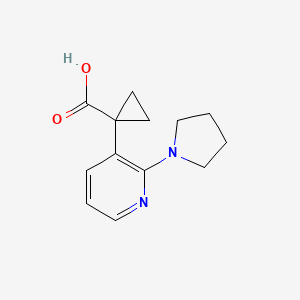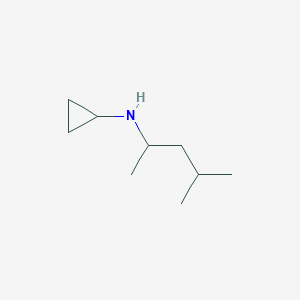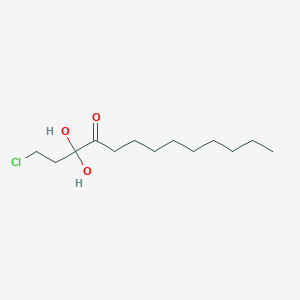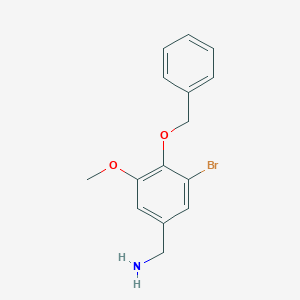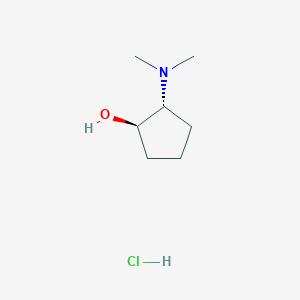
trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride: is a chemical compound with a unique structure that includes a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group. This compound is often used in various chemical and pharmaceutical applications due to its specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Introduction of Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopentane ring is replaced by the dimethylamino group.
Hydroxyl Group Addition: The hydroxyl group is added through an oxidation reaction, where a suitable oxidizing agent is used to introduce the hydroxyl group at the desired position on the cyclopentane ring.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, substitution, and oxidation reactions under controlled conditions.
Purification Steps: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols, amines, and hydrocarbons.
Substitution Products: Various substituted cyclopentane derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and analytical methods.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and effects on biological systems.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of various industrial products, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
- trans-3-Amino-3-methyl-cyclopentanol hydrochloride
- trans-3-(Benzylamino-methyl)-cyclopentanol hydrochloride
Comparison:
- Structural Differences: While trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride has a dimethylamino group, similar compounds may have different substituents such as amino or benzylamino groups.
- Chemical Properties: The presence of different substituents can affect the compound’s reactivity, solubility, and stability.
- Applications: Each compound may have unique applications based on its specific properties, making this compound distinct in its use in certain chemical and pharmaceutical contexts.
属性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC 名称 |
(1R,2R)-2-(dimethylamino)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)6-4-3-5-7(6)9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
InChI 键 |
OMWDPKYCGZBEIQ-ZJLYAJKPSA-N |
手性 SMILES |
CN(C)[C@@H]1CCC[C@H]1O.Cl |
规范 SMILES |
CN(C)C1CCCC1O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


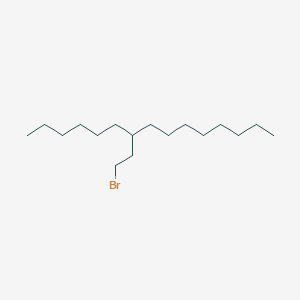

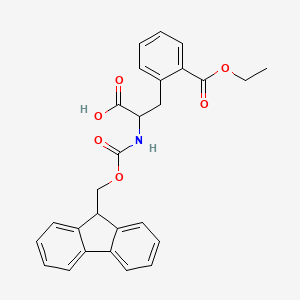
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate](/img/structure/B13348424.png)
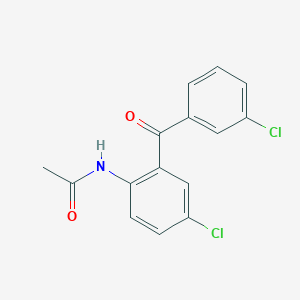
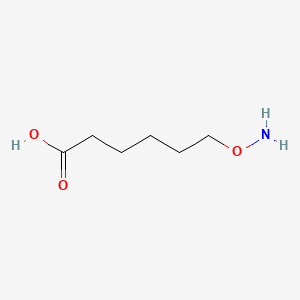
![(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13348430.png)
![2,3,7,8,12,13-hexabutoxy-5,10,21-trithiaheptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1,3,6,8,11,13,15(20),16,18-nonaene](/img/structure/B13348432.png)
